

# Oleandrin's Core Structure & Documented Bioactivities

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## Compound Focus: Oleandrin

CAS No.: 465-16-7

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**Oleandrin** is a cardenolide, characterized by a steroid nucleus, a lactone ring at the C17 position, and a dideoxy sugar (L-oleandrose) at the C3 position [1]. Its bioactivity is heavily influenced by this structure, particularly its interaction with the Na<sup>+</sup>/K<sup>+</sup>-ATPase pump [2].

The table below summarizes its experimental performance across various biological activities.

Biological Activity	Experimental Model	Key Performance Data (IC50/EC50/Dose)	Key Findings & Mechanisms
Antiviral (SARS-CoV-2) [3]	Vero cells (in vitro)	EC50: 7.07 ng/ml (48h post-infection) [3]	Inhibits SARS-CoV-2 replication; reduces viral titers by >3000-fold. Prophylactic and therapeutic effect [3].
	Golden Syrian Hamster (in vivo)	PBI-06150 extract (oleandrin up to 130 µg/ml) [3]	Statistically significant reduction of viral load in nasal turbinates [3].
Anticancer (Cytotoxicity) [1]	Pancreatic Cancer Cells (Panc-1)	IC50: 5.6 nmol/L [1]	Induces apoptosis; inhibits NF-κB, MAPK, and PI3K/Akt signaling pathways [1].

Biological Activity	Experimental Model	Key Performance Data (IC50/EC50/Dose)	Key Findings & Mechanisms
	Breast Cancer Cells (MDA-MB-231)	IC50: ~78 nM [1]	Suppresses cell viability and migration [1].
Toxicity (Cardiac Glycoside Effect) [4] [2]	Human Toxicology	Toxic blood concentration: 1-2 ng/mL; Fatal: ~20 ng/mL [2]	Inhibits Na <sup>+</sup> /K <sup>+</sup> -ATPase, leading to cardiotoxicity (arrhythmias) and neurological issues [4] [2].
Influence of Plant Variety & Extraction [4]	Phytochemical Analysis	N/A	Red-flowered oleander has higher cardenolide content; methanol extracts more oleandrin than hexane [4].

## Detailed Experimental Protocols from Key Studies

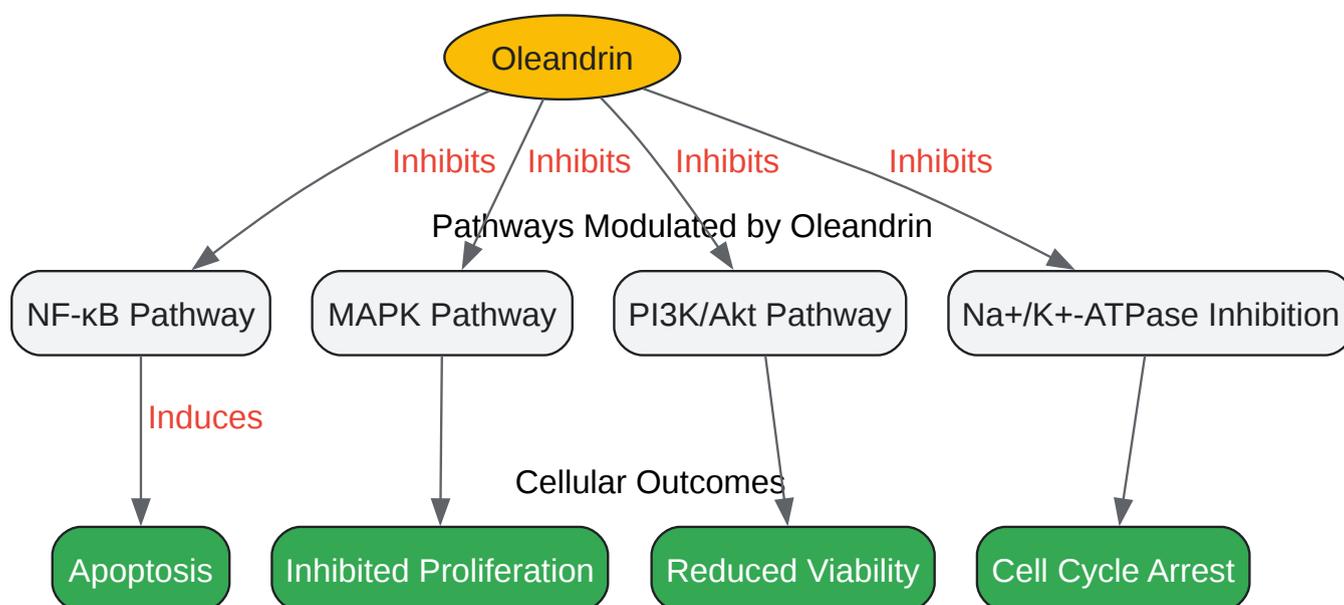
For researchers aiming to replicate or build upon these findings, here are the methodologies from two pivotal studies.

- **Antiviral Assay against SARS-CoV-2 [3]**
  - **Cell and Virus Culture:** Use Vero E6 cells (ATCC CRL-1586) cultured in standard media. Propagate SARS-CoV-2 (strain USA-WA1/2020) in these cells.
  - **Compound Treatment:**
    - **Prophylactic:** Pre-treat cells with **oleandrin** (e.g., 0.05 - 0.1 µg/ml) before infection.
    - **Therapeutic:** Treat cells with **oleandrin** after infection (up to 24 hours post-infection).
  - **Viral Titer Measurement:** At 24 or 48 hours post-infection, collect supernatants. Quantify infectious virus output using a standard plaque assay (PFU/ml).
  - **Cytotoxicity Assessment:** Test **oleandrin** concentrations (e.g., up to 10 µg/ml) on uninfected Vero cells to determine non-toxic ranges (e.g., via LDH assay).
- **Phytochemical Profiling of Oleander Extracts [4]**
  - **Sample Preparation:** Collect leaves from red and white-flowered oleander varieties. Dry and powder them.

- **Solvent Extraction:** Use polar (e.g., methanol) and non-polar (e.g., hexane) solvents for extraction.
- **Metabolite Identification:** Analyze extracts using Gas Chromatography-Mass Spectrometry (GC-MS). Identify and quantify metabolites by comparing spectra to databases and standards.
- **Toxicity Correlation:** Analyze the correlation between the concentration of identified cardenolides (like **oleandrin**) and known toxicological thresholds.

## Visualizing Key Signaling Pathways

**Oleandrin**'s anticancer mechanism involves modulating multiple cellular signaling pathways. The diagram below illustrates these interactions.



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## Research Recommendations & SAR Gaps

While the data above shows **Oleandrin**'s potent activity, your goal to understand its SAR highlights a key challenge: a **comprehensive, modern SAR study for oleandrin is not readily available in the public**

**literature.** The "structure-activity relationship" is often inferred from its core cardenolide structure and comparisons to similar compounds like digoxin.

To advance research in this area, consider these approaches:

- **Focus on the Cardenolide Scaffold:** Prioritize investigations into the necessity of the steroid nucleus, the unsaturated lactone ring at C17, and the sugar moiety at C3 for target engagement. Even without a published SAR table, these are the key structural features to explore [1].
- **Investigate Natural Variants:** The plant itself produces a suite of cardenolides (e.g., adynerin, odorosides). A comparative study of these naturally occurring analogs could provide immediate, valuable SAR insights [1].
- **Explore Semi-Synthesis:** Creating synthetic derivatives by modifying specific sites, such as the acetyl group on the sugar or the hydroxyl groups on the steroid core, is the most direct path to building a robust SAR dataset.
- **Leverage Computational Methods:** Use molecular modeling and docking studies to predict how structural changes might affect binding to known targets like Na<sup>+</sup>/K<sup>+</sup>-ATPase or proteins in the NF-κB pathway.

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